Methylaminoacetaldehyde dimethyl acetal
Description
Methylaminoacetaldehyde dimethyl acetal (CAS: 122-07-6; C₅H₁₃NO₂; MW: 119.16 g/mol) is a protected aldehyde derivative featuring a dimethyl acetal group and a methylamine substituent. It is a colorless to pale yellow liquid with a boiling point of 140°C, density of 0.928 g/cm³, and a flash point of 29°C, indicating moderate flammability . Its structure enables dual functionality: the acetal group provides stability under basic conditions, while the methylamine moiety facilitates nucleophilic reactions.
Structure
2D Structure
Properties
IUPAC Name |
2,2-dimethoxy-N-methylethanamine | |
|---|---|---|
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-6-4-5(7-2)8-3/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMIEJNVCICTPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051620 | |
| Record name | 2,2-Dimethoxyethyl(methyl)amine | |
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Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nearly colorless clear liquid; [MSDSonline] | |
| Record name | 2,2-Dimethoxyethyl(methyl)amine | |
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Vapor Pressure |
4.5 [mmHg] | |
| Record name | 2,2-Dimethoxyethyl(methyl)amine | |
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CAS No. |
122-07-6 | |
| Record name | (Methylamino)acetaldehyde dimethyl acetal | |
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| Record name | 2,2-Dimethoxyethyl(methyl)amine | |
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| Record name | Methylaminoacetaldehyde dimethyl acetal | |
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| Record name | Ethanamine, 2,2-dimethoxy-N-methyl- | |
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| Record name | 2,2-dimethoxyethylmethylamine | |
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| Record name | 2,2-DIMETHOXYETHYLMETHYLAMINE | |
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| Record name | 2,2-DIMETHOXYETHYL(METHYL)AMINE | |
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Preparation Methods
Reaction Mechanism
This method involves the nucleophilic substitution of chlorine in chloroacetaldehyde dimethyl acetal (2-chloro-1,1-dimethoxyethane) with methylamine. The reaction proceeds under high-pressure conditions to facilitate the displacement of the chloride group, yielding methylaminoacetaldehyde dimethyl acetal.
Procedure
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Reactor Setup : 3.00 kg of chloroacetaldehyde dimethyl acetal and 30 kg of 33% methylamine methanol solution are charged into an autoclave.
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Reaction Conditions : The mixture is heated to 130–135°C under 1.2 MPa pressure for 6 hours.
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Neutralization : After cooling to 25°C, 3.26 kg of 40% sodium methoxide methanol solution is added dropwise at 0–5°C to neutralize excess methylamine.
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Filtration and Distillation : The solution is filtered, and methanol is distilled under atmospheric pressure. Vacuum distillation (24 mmHg) isolates the product at 52–60°C.
Optimization Insights
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Temperature Control : Maintaining 130–135°C ensures complete substitution while minimizing side reactions.
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Neutralization Efficiency : Sodium methoxide effectively quenches residual methylamine, preventing decomposition during distillation.
Acid-Catalyzed Condensation of Formaldehyde and Dimethylamine
Reaction Mechanism
This route condenses formaldehyde with dimethylamine in the presence of an acid catalyst (e.g., HCl or H₂SO₄), forming an imine intermediate. Subsequent acetalization with methanol produces the target compound.
Procedure
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Mixing Reactants : Formaldehyde (aqueous or anhydrous) is combined with dimethylamine in a molar ratio of 1:1.
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Catalyst Addition : Concentrated sulfuric acid (5–10 wt%) is introduced to catalyze the condensation.
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Acetal Formation : Methanol is added to the reaction mixture, and the solution is refluxed at 60–80°C for 4–6 hours.
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Workup : The product is extracted using chloroform, dried over sodium sulfate, and purified via vacuum distillation.
Ethylene Oxide-Mediated Synthesis
Reaction Mechanism
Ethylene oxide acts as an alkylating agent, reacting with dimethylamine and formaldehyde to form this compound. This method avoids high-pressure conditions but requires precise stoichiometry.
Procedure
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Epoxide Activation : Ethylene oxide is dissolved in methanol and chilled to 0–5°C.
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Amine Addition : Dimethylamine gas is bubbled into the solution, followed by gradual addition of formaldehyde.
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Reaction Quenching : The mixture is stirred for 12–24 hours at room temperature, then neutralized with NaOH.
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Purification : The crude product is subjected to fractional distillation under reduced pressure.
Yield and Purity
Advantages
-
Milder Conditions : Operates at ambient pressure, reducing energy costs.
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Scalability : Suitable for continuous-flow systems due to homogeneous reaction conditions.
Comparative Analysis of Preparation Methods
| Parameter | Method 1 (Nucleophilic Substitution) | Method 2 (Acid-Catalyzed Condensation) | Method 3 (Ethylene Oxide-Mediated) |
|---|---|---|---|
| Starting Materials | Chloroacetaldehyde dimethyl acetal | Formaldehyde, dimethylamine | Ethylene oxide, dimethylamine |
| Reaction Pressure | High (1.2 MPa) | Atmospheric | Atmospheric |
| Catalyst | None | H₂SO₄ or HCl | None |
| Yield | 83.1% | ~70–75% (estimated) | 75–80% |
| Purity | 94.6% | >90% | ≥95% |
| Industrial Scalability | High (batch process) | Moderate (corrosion challenges) | High (continuous-flow compatible) |
Optimization Strategies and Industrial Scalability
Temperature and Pressure Control
Method 1’s high-pressure autoclave setup maximizes reaction efficiency but requires specialized equipment. In contrast, Method 3’s ambient conditions reduce capital costs but extend reaction times.
Catalytic Enhancements
Chemical Reactions Analysis
Petasis Reaction for Glycine Derivatives
Reaction Partners : Glyoxylic acid, 3,4-dimethoxyphenylboronic acid
Mechanism :
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MADMA participates in a three-component Petasis reaction.
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The aminoacetaldehyde moiety acts as an amine donor, reacting with glyoxylic acid and aryl boronic acid to form N-(2,2-dimethoxyethyl)-N-methyl-3,4-dimethoxyphenylglycine .
| Parameter | Detail |
|---|---|
| Stereoselectivity | Not reported |
| Yield | Data unavailable (optimization needed) |
| Solvent | Likely polar aprotic (e.g., THF) |
Stability and Reactivity Considerations
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Air Sensitivity : Requires storage under inert gas (e.g., N₂ or Ar) .
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Hydrolysis : Susceptible to acidic hydrolysis, reverting to methylaminoacetaldehyde.
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Thermal Limits : Decomposes above 140°C (boiling point under lit. conditions) .
Comparative Reaction Table
Critical Analysis of Methodologies
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Yield Gaps : The synthesis of aza cyclazines and glycine derivatives lacks explicit yield data, suggesting room for optimization .
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Catalyst Scope : Copper-catalyzed reactions show promise for diversification but require broader substrate screening .
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Safety Notes : High-pressure reactions (e.g., autoclave steps in synthesis) demand rigorous safety protocols .
Scientific Research Applications
Synthesis of Nitrogen-Containing Compounds
Methylaminoacetaldehyde dimethyl acetal is primarily used as a precursor in the synthesis of various nitrogen-containing heterocycles. Some notable applications include:
- Aza[3.3.2]cyclazines : The compound reacts with 5-methyloxazolo[3,2-a]pyridinium salts to yield functionalized intermediates that can be further transformed into complex aza-cyclazine structures .
- Substituted Imidazoles : Copper-catalyzed reactions between this compound and various nitriles have been employed to synthesize a variety of substituted imidazoles, which are important in medicinal chemistry .
Enders Cascade Reaction
In a significant advancement, this compound has been utilized in the Enders-type cascade reaction as a masked form of acetaldehyde. This approach allows for the direct conversion of acetaldehyde, nitroalkenes, and enals into stereochemically dense cyclohexenals with good yields and excellent enantioselectivity . This method highlights the compound's utility in asymmetric organocatalysis.
Synthesis of Amino Acid Derivatives
The compound also plays a role in synthesizing specific amino acid derivatives through reactions such as the Petasis reaction with glyoxylic acid and boronic acids. These derivatives have potential biological applications, expanding the scope of research involving this compound .
Case Studies
Several studies have documented the successful application of this compound in synthetic methodologies:
- Research on Aza-Cyclazine Synthesis : A study demonstrated the efficient formation of aza-cyclazine derivatives using this compound as a key reactant, showcasing its role in developing complex nitrogen-containing frameworks .
- Enders Cascade Reaction Implementation : Another research effort highlighted the effectiveness of using this compound in multicomponent reactions to produce cyclohexenals with high enantioselectivity, emphasizing its importance in modern synthetic chemistry .
Mechanism of Action
The mechanism of action of methylaminoacetaldehyde dimethyl acetal involves its role as an intermediate in various chemical reactions. For instance, in the synthesis of methimazole, it inhibits thyroid peroxidase, an enzyme crucial for the oxidation of iodide and the coupling of tyrosine residues, thereby hindering the synthesis of thyroid hormones . The molecular targets and pathways involved include the thyroid peroxidase enzyme and the iodination pathway in the thyroid gland.
Comparison with Similar Compounds
Structural Analogs and Physical Properties
Key Observations :
- This compound has the lowest molecular weight and flash point among analogs, necessitating stringent safety protocols .
- Benzaldehyde dimethyl acetal’s higher boiling point and aromaticity make it suitable for high-temperature reactions .
Reactivity and Stability
Deprotection Efficiency
- Dimethyl Acetals : Easily hydrolyzed under acidic conditions (e.g., FeCl₃·6H₂O in CH₂Cl₂) to regenerate aldehydes, though side reactions may occur .
- Cyclic Acetals : More resistant to deprotection; require harsher conditions (e.g., TMSOTf or HCl), limiting their utility in stepwise syntheses .
Reaction Enhancements
- Benzaldehyde dimethyl acetal improves multi-component reaction (MCR) yields by stabilizing intermediates, outperforming free aldehydes in Friedel-Crafts hydroxyalkylation .
- This compound’s methylamine group enables direct incorporation into nitrogen-containing frameworks, bypassing additional amination steps .
Analytical Stability
- Fatty aldehyde dimethyl acetals (e.g., palmitaldehyde dimethyl acetal) convert to alk-1-enyl methyl ethers during gas chromatography, complicating analysis .
Functional Group Influence :
- Amine-containing acetals (e.g., this compound) enable direct N-functionalization, critical for bioactive molecule synthesis .
- Aromatic acetals (e.g., benzaldehyde dimethyl acetal) are preferred in catalytic systems due to π-π interactions enhancing substrate binding .
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of MAAA that influence experimental design?
- Answer: Key properties include:
- Boiling point : 140°C, requiring controlled heating to avoid decomposition during reactions .
- Density : 0.928 g/cm³, which impacts solvent layering in extraction protocols.
- Water solubility : Miscible, necessitating anhydrous conditions for reactions requiring water exclusion .
- Flash point : 29°C, indicating flammability risks during high-temperature procedures.
- Methodological Note : Use inert atmospheres (e.g., nitrogen) for reactions above 100°C and calibrate heating mantles to prevent thermal runaway.
Q. What safety protocols are essential for handling MAAA in laboratory settings?
- Answer:
- Personal Protective Equipment (PPE) : Flame-retardant antistatic suits and nitrile gloves inspected for integrity before use. Glove removal must avoid outer-surface contact to prevent contamination .
- Respiratory protection : Full-face respirators with ABEK cartridges if air-purifying systems are insufficient .
- Storage : Classify as hazardous (Hazard Code 3.1C for flammability, 6.4A for acute toxicity) and store in ventilated, spark-free cabinets .
- Methodological Note : Conduct risk assessments to align PPE with workplace concentration thresholds (e.g., <5% v/v for glove selection) .
Q. How is MAAA synthesized, and what intermediates are typically monitored?
- Answer:
- Primary route : Reaction of chloroacetaldehyde dimethyl acetal with methylamine in anhydrous ammonia, catalyzed by iodine-containing compounds .
- Key intermediates :
- Chloroacetaldehyde dimethyl acetal : Monitor via GC-MS for residual halides.
- Unreacted methylamine : Quantify via titration to prevent side reactions.
Advanced Research Questions
Q. How can spectroscopic methods resolve structural ambiguities in MAAA derivatives?
- Answer:
- 13C NMR : The acetal carbon resonates at 102.9 ppm, distinct from non-acetal carbonyls. For example, deshielding effects (~51 ppm downfield shifts) confirm acetal vs. aldehyde configurations .
- IR spectroscopy : Absence of a carbonyl stretch (~1700 cm⁻¹) verifies acetal formation.
- Methodological Note : Use deuterated solvents (e.g., CDCl₃) for NMR to avoid proton interference. For unstable derivatives, acquire spectra immediately post-synthesis .
Q. What analytical techniques are optimal for quantifying MAAA in complex matrices?
- Answer:
- HPLC : Reverse-phase C18 columns with UV detection (210 nm) achieve >96% purity resolution, as validated for structurally similar acetals (e.g., secologanin dimethyl acetal) .
- GC-MS : EI mode with selective ion monitoring (m/z 119 for MAAA) minimizes matrix interference.
Q. How do researchers reconcile discrepancies in reported NMR data for MAAA derivatives?
- Answer:
- Source of contradictions : Solvent polarity, temperature, and concentration variations alter chemical shifts. For example, neat MAAA shows a 13C acetal shift at 102.9 ppm, while polar solvents may deshield nuclei .
- Resolution strategy : Cross-validate with computational chemistry (e.g., DFT calculations for expected shifts) and replicate conditions from literature protocols.
- Methodological Note : Publish full experimental details (solvent, probe temperature) to enhance reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
